molecular formula C9H8BrNS B142227 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene CAS No. 140136-71-6

1-Bromo-2-isothiocyanato-3,5-dimethylbenzene

Cat. No.: B142227
CAS No.: 140136-71-6
M. Wt: 242.14 g/mol
InChI Key: DOTPUPXLOWXCGJ-UHFFFAOYSA-N
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Description

1-Bromo-2-isothiocyanato-3,5-dimethylbenzene is an organic compound with the molecular formula C9H8BrNS It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isothiocyanate group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-isothiocyanato-3,5-dimethylbenzene can be synthesized through a multi-step reaction process. One common method involves the reaction of 2,6-di-tert-butyl-4-methylphenol with copper(II) bromide in tetrahydrofuran at room temperature. The reaction mixture is stirred for several hours, and the progress is monitored using thin-layer chromatography (TLC). After completion, the mixture is washed with water and ethyl acetate, and the organic layer is concentrated and purified by column chromatography .

Industrial Production Methods

Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of some reagents involved.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-isothiocyanato-3,5-dimethylbenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

    Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.

Common Reagents and Conditions

    Copper(II) Bromide: Used in the initial synthesis step.

    Ethanol and Methanol: Solvents used in different steps of the reaction process.

    Tetrahydrofuran (THF): A common solvent for the reaction mixture.

Major Products Formed

    Thiourea Derivatives: Formed from the addition of nucleophiles to the isothiocyanate group.

    Substituted Benzene Derivatives: Formed from substitution reactions involving the bromine atom.

Scientific Research Applications

1-Bromo-2-isothiocyanato-3,5-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene involves its interaction with nucleophiles. The isothiocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as proteins and nucleic acids. This reactivity underlies its potential bioactivity and applications in drug development.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3,5-dimethylbenzene: Lacks the isothiocyanate group, making it less reactive in certain types of chemical reactions.

    2-Bromo-1,4-dimethylbenzene: Similar structure but different substitution pattern on the benzene ring.

    1-Bromo-2,3-dimethylbenzene: Another isomer with different substitution positions.

Uniqueness

1-Bromo-2-isothiocyanato-3,5-dimethylbenzene is unique due to the presence of both a bromine atom and an isothiocyanate group on the same benzene ring

Properties

IUPAC Name

1-bromo-2-isothiocyanato-3,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNS/c1-6-3-7(2)9(11-5-12)8(10)4-6/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOTPUPXLOWXCGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60568792
Record name 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140136-71-6
Record name 1-Bromo-2-isothiocyanato-3,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60568792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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